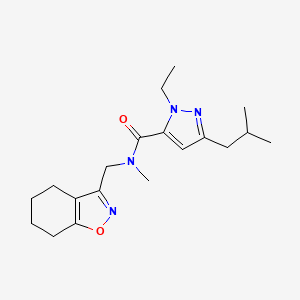
1-ethyl-3-isobutyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves reactions from precursor compounds such as isoxazole carboxylic acids with various substituents or through the reaction of pyrazole carboxylic acid with amines or pyrazoles in the presence of catalysts. For example, Martins et al. (2002) describe the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazole (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including their crystal structure and conformation, can be analyzed through techniques like X-ray diffraction. Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, revealing its triclinic crystal system and specific conformation through X-ray diffraction studies (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and cycloaddition, resulting in a wide range of products with diverse properties. The reactivity and the products formed from these reactions are influenced by the substituents on the pyrazole ring and the reaction conditions used. For instance, McLaughlin et al. (2016) explored the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, detailing the specific routes and by-products (McLaughlin et al., 2016).
Eigenschaften
IUPAC Name |
2-ethyl-N-methyl-5-(2-methylpropyl)-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-5-23-17(11-14(20-23)10-13(2)3)19(24)22(4)12-16-15-8-6-7-9-18(15)25-21-16/h11,13H,5-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNMKBUZIIBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=NOC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isobutyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5649406.png)
![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)
![1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5649416.png)
![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)
![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)
![2-methyl-6-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5649438.png)
![2-{4-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperazin-1-yl}-N-isopropylacetamide](/img/structure/B5649444.png)
![N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5649450.png)
![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)
![2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649456.png)
![N-[(3R*,4S*)-1-(cyclobutylcarbonyl)-4-cyclopropylpyrrolidin-3-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5649464.png)
![5-[1-(4-methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5649503.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5649518.png)